2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
Description
Chemical Structure and Properties 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring:
- A pyrimidine ring (six-membered aromatic ring with nitrogen atoms at positions 1 and 3).
- A but-3-yn-2-ylamino group at position 2 (branched alkyne moiety).
- A methyl group at position 6.
- A carboxylic acid group at position 4.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 6-(but-3-yn-2-ylamino)-2-methylpyrimidine-4-carboxylic acid |
| Canonical SMILES | CC1=NC(=CC(=N1)NC(C)C#C)C(=O)O |
Synthesis and Applications The compound is synthesized via multi-step organic reactions, including pyrimidine core formation, followed by sequential introduction of the but-3-yn-2-ylamino and carboxylic acid groups .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-6(2)11-10-12-7(3)5-8(13-10)9(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
PQKOUWOHURRDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C#C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylpyrimidine and but-3-yn-2-ylamine.
Coupling Reaction: The amino group of 2-amino-6-methylpyrimidine is coupled with but-3-yn-2-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group or the carboxylic acid group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced amino-pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound’s uniqueness arises from its branched alkyne-amino group and substitution pattern on the pyrimidine ring. Below is a comparative analysis with structurally analogous pyrimidine derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Differences | Key Features and Implications | References |
|---|---|---|---|
| 6-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid | Alkyne group at position 6 (straight-chain) | Enhanced reactivity in click chemistry; distinct enzyme binding due to alkyne position | |
| 2-(Prop-2-enylamino)-6-methylpyrimidine-4-carboxylic acid | Allyl (alkene) group instead of alkyne | Reduced stability in oxidation reactions; weaker enzyme inhibition due to lack of alkyne | |
| 6-Aminopyrimidine-4-carboxylic acid | Lacks alkyne and methyl groups | Simpler structure with limited biological activity; serves as a scaffold for further modifications | |
| 5-Bromo-2-(but-2-yn-amino)pyrimidine-4-carboxylic acid | Bromine substituent at position 5 | Increased steric hindrance; altered binding affinity in halogen-dependent interactions | |
| 2-Methyl-6-(pent-3-enyl)amino-pyrimidine-4-carboxylic acid | Longer alkyne chain (pent-3-enyl) | Higher lipophilicity; potential for improved membrane permeability |
Table 2: Reactivity Comparison
| Reaction Type | 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic Acid | 2-(Prop-2-enylamino)-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Oxidation | Alkyne group resists oxidation; stable under acidic conditions | Allyl group oxidizes readily to epoxy or carbonyl derivatives |
| Click Chemistry | High reactivity with azides for bioconjugation | Limited utility due to alkene’s inertness in click reactions |
| Reduction | Alkyne reduces to alkane; retains pyrimidine core integrity | Alkene reduces to alkane; potential ring saturation |
Biological Activity
2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a but-3-yn-2-ylamino group and a carboxylic acid functional group, contributing to its unique properties and applications.
- Molecular Formula: C₁₁H₁₂N₂O₂
- Molecular Weight: Approximately 204.22 g/mol
- CAS Number: 1593417-64-1
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The binding affinity is influenced by the presence of the but-3-yne group, which enhances hydrophobic interactions and hydrogen bonding with active sites on target proteins. This interaction can lead to inhibition or activation of enzymatic pathways, thereby influencing various cellular processes.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition: It has been shown to act as a biochemical probe for studying enzyme interactions, which could aid in drug discovery efforts.
Case Studies
Recent studies have explored the effects of this compound on various biological systems:
-
Study on Cancer Cell Lines:
- Objective: To evaluate the cytotoxic effects on breast cancer cells.
- Methodology: Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Findings: Significant reduction in cell viability was observed at higher concentrations, indicating potential anticancer properties.
-
Anti-inflammatory Activity Assessment:
- Objective: To determine the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in vitro.
- Methodology: The compound was administered prior to LPS treatment, and cytokine levels were measured.
- Findings: The compound significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methylpyrimidine-5-carboxylic acid | Lacks but-3-yne group | Limited activity |
| 2-(But-3-yne-1-yla)amino]-4-chloropyrimidine | Contains chlorine instead of methyl | Different reactivity |
| 5-Methylpyrimidine | Lacks amino functionality | Minimal biological activity |
The unique presence of the but-3-yne group in 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine–4-carboxylic acid enhances its binding affinity to specific molecular targets, making it valuable for pharmaceutical development compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
